trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene
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Overview
Description
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.
Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.
Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene
Uniqueness
Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
Properties
CAS No. |
415915-42-3 |
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Molecular Formula |
C18H26F2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
InChI Key |
SPUIKFOOAHSYCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origin of Product |
United States |
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